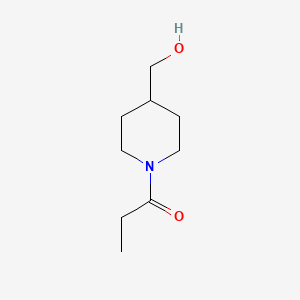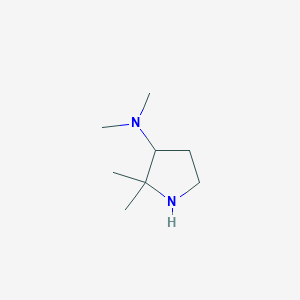
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole and pyridine compounds.
Aplicaciones Científicas De Investigación
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-4-(3-pyridinyl)-3-thiazolamine
- N-methyl-4-(3-pyridinyl)-2-thiazole
- N-methyl-4-(3-pyridinyl)-2-thiazolidine
Uniqueness
N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole and pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
N-methyl-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-3-2-4-11-5-7/h2-6H,1H3,(H,10,12) |
Clave InChI |
WJQYIDQMBNPWRC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=CS1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-N-[3-(3-Fluoro-4-iodophenyl)-2-oxo-oxazolidin-5-ylmethyl]acetamide](/img/structure/B8689964.png)
![2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B8689969.png)

![tert-Butyl 5-methoxy-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8689993.png)







![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)


